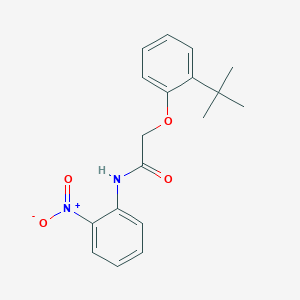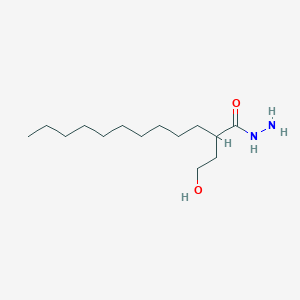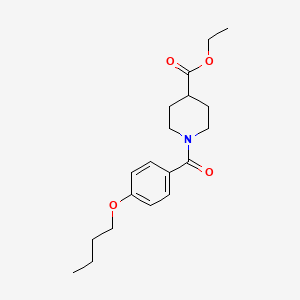
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide, commonly known as TBNPA, is a chemical compound that belongs to the family of acetamides. TBNPA is widely used in various industrial applications, including the production of polymers, plastics, and adhesives. TBNPA is also used as a fungicide and a biocide in several industries.
Applications De Recherche Scientifique
TBNPA has been extensively studied for its antimicrobial and antifungal properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. TBNPA has also been studied for its potential use as a herbicide and a pesticide. In addition, TBNPA has been used as a model compound for studying the adsorption and desorption of organic compounds in soil.
Mécanisme D'action
The mechanism of action of TBNPA is not fully understood. However, it is believed that TBNPA acts by disrupting the cell membrane of microorganisms, leading to cell death. TBNPA has also been found to inhibit the growth of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
TBNPA has been found to have low toxicity to mammals and is not considered to be a carcinogen. However, it can cause skin irritation and sensitization in some individuals. TBNPA has also been found to have a negative impact on aquatic organisms, particularly fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
TBNPA is a readily available and inexpensive compound that can be easily synthesized in the laboratory. It has been used as a model compound for studying the fate and transport of organic compounds in soil. However, TBNPA has a low solubility in water, which can limit its use in aqueous systems.
Orientations Futures
There are several future directions for the study of TBNPA. One area of research is the development of more efficient synthesis methods for TBNPA. Another area of research is the investigation of the environmental fate and transport of TBNPA. Additionally, the potential use of TBNPA as a herbicide and a pesticide should be further explored. Finally, the development of new derivatives of TBNPA with improved antimicrobial properties should be investigated.
Conclusion:
In conclusion, TBNPA is a chemical compound with a wide range of industrial applications. It has been extensively studied for its antimicrobial and antifungal properties and has been found to be effective against a wide range of microorganisms. TBNPA has a low toxicity to mammals but can have a negative impact on aquatic organisms. There are several future directions for the study of TBNPA, including the development of more efficient synthesis methods, investigation of the environmental fate and transport, and the development of new derivatives with improved properties.
Méthodes De Synthèse
TBNPA can be synthesized by reacting 2-tert-butylphenol with 2-nitroaniline in the presence of acetic anhydride and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization. The chemical structure of TBNPA is shown below:
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-8-4-7-11-16(13)24-12-17(21)19-14-9-5-6-10-15(14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRCBSXXHDWQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)


![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)
![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)